molecular formula C17H13FN4O2S2 B2693285 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-95-8

3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2693285
CAS RN: 392290-95-8
M. Wt: 388.44
InChI Key: QERHISWEHUYNGQ-UHFFFAOYSA-N
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Description

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists. Achieving selective fluorination is still a huge challenge under mild conditions. Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .


Chemical Reactions Analysis

The direct formation of the C-F bond by fluorinase is the most effective and promising method in the enzymatic synthesis of fluorinated compounds .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Scientific Research Applications

Drug Development and Metabolic Studies

  • The investigation of metabolic pathways and disposition in humans for novel therapeutic agents is crucial in drug development. Studies on compounds with similar structural features or functionalities, like fluorinated benzamides or thiadiazole derivatives, have shown applications in understanding drug metabolism , bioavailability , and pharmacokinetics . For example, compounds with fluorine substitutions are often explored for their enhanced metabolic stability and bioactive properties in pharmaceutical research (Mamaril-Fishman et al., 2014).

Receptor Targeting and Imaging

  • Radiolabeled compounds for positron emission tomography (PET) imaging are another research application. Fluorine-18 labeled compounds, due to their suitable half-life and positron emission properties, are used in imaging studies to target specific receptors or disease markers in oncology and neurology. This approach aids in non-invasive diagnosis and monitoring of diseases, as well as in evaluating the efficacy of therapeutic interventions (Koh et al., 1992).

Anticancer Research

  • In anticancer research , the exploration of novel chemotherapy agents and their modulation to enhance efficacy and reduce toxicity is significant. Compounds with structural similarities to 3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could be studied for their potential as anticancer agents , focusing on mechanisms of action, resistance, and combinational therapies to improve treatment outcomes (De Placido et al., 2005).

Future Directions

The future development trends of fluorinated compounds are outlined in the enzymatic synthesis of fluorinated compounds . Researchers are encouraged to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERHISWEHUYNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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